molecular formula C22H23N3O3 B12905745 3(2H)-Pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- CAS No. 23419-45-6

3(2H)-Pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl-

Cat. No.: B12905745
CAS No.: 23419-45-6
M. Wt: 377.4 g/mol
InChI Key: NELSUANATBKFPG-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative with a phenyl group at position 4, a 2-morpholinoethyl chain at position 2, and a meta-hydroxyphenyl substituent at position 5. The morpholinoethyl group enhances solubility and bioavailability due to the morpholine ring’s polar nature, while the m-hydroxyphenyl moiety may contribute to antioxidant or anti-inflammatory activity via hydrogen bonding . Pyridazinones are known for diverse pharmacological activities, including analgesic, anti-inflammatory, and antiplatelet effects, as seen in structurally related compounds like emorfazone (a marketed NSAID) and MCI-154 (a cardiotonic agent) .

Properties

CAS No.

23419-45-6

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

6-(3-hydroxyphenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one

InChI

InChI=1S/C22H23N3O3/c26-19-8-4-7-18(15-19)21-16-20(17-5-2-1-3-6-17)22(27)25(23-21)10-9-24-11-13-28-14-12-24/h1-8,15-16,26H,9-14H2

InChI Key

NELSUANATBKFPG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

3(2H)-Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the specific compound 3(2H)-pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- , exploring its biological activity based on recent research findings.

1. Antimicrobial Activity

Recent studies have indicated that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized pyridazinone derivatives were evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed comparable efficacy to standard antibiotics such as ciprofloxacin .

CompoundBacterial StrainZone of Inhibition (mm)
T1E. coli15
T2S. aureus18
T3E. coli20

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. The IC50 values for MAO-A and MAO-B inhibition were determined, revealing that the compound exhibits selective inhibition towards MAO-B, which is crucial for developing treatments for depression and neurodegenerative disorders .

EnzymeIC50 (µM)
MAO-A50
MAO-B27

3. Cytotoxicity Studies

Cytotoxicity assays conducted on L929 fibroblast cells showed that while some derivatives caused significant cell death at higher concentrations, the specific compound under study displayed a lower cytotoxic profile, indicating its potential as a safer therapeutic option .

Concentration (µM)Cell Viability (%)
195
1090
5060

Case Study: Antimicrobial Efficacy

In a recent study, several pyridazinone derivatives were synthesized and tested for their antimicrobial efficacy. The derivatives were subjected to agar diffusion methods, demonstrating notable bactericidal and fungicidal activities against pathogenic strains. The study highlighted that the presence of specific functional groups significantly enhanced the antimicrobial activity of these compounds .

Case Study: Neuroprotective Potential

In another investigation focusing on neuroprotective effects, the compound was shown to inhibit MAO-B effectively, which correlates with reduced oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Scientific Research Applications

Antimicrobial Properties

Recent studies have shown that derivatives of pyridazinones exhibit significant antimicrobial activity. The compound has been linked to various studies demonstrating its effectiveness against a range of bacterial and fungal strains. For instance, compounds similar to 3(2H)-Pyridazinone have been reported to possess broad-spectrum antimicrobial effects, making them potential candidates for developing new antibiotics .

Analgesic and Anti-inflammatory Effects

Research indicates that pyridazinone derivatives can act as potent analgesics and anti-inflammatory agents. The specific compound has shown promise in reducing pain and inflammation in preclinical models, suggesting its potential use in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have indicated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This makes it a candidate for further investigation as a therapeutic agent in oncology .

Synthetic Methodologies

The synthesis of 3(2H)-Pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- typically involves several steps:

  • Starting Materials : The synthesis often begins with commercially available hydroxyacetophenones and morpholine derivatives.
  • Reagents : Common reagents include hydrazine hydrate for the formation of the pyridazinone ring and various acids or bases to facilitate the reaction.
  • Reaction Conditions : The reactions are usually carried out under reflux conditions to promote the formation of the desired product.

The following table summarizes some synthetic routes reported in the literature:

StepReagentsConditionsYield
1Hydroxyacetophenone + MorpholineReflux in ethanol85%
2Addition of hydrazine hydrateReflux for 5 hours90%
3Crystallization from methanolCooling to room temperature>95%

These methods highlight the compound's accessibility for further research and development.

Therapeutic Potential

Given its diverse biological activities, 3(2H)-Pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- holds significant therapeutic potential:

  • Pain Management : Its analgesic properties suggest it could be developed into a new class of pain relievers.
  • Infection Control : With its antimicrobial activity, it may serve as a basis for new antibiotics or antifungal treatments.
  • Cancer Therapy : The anticancer properties warrant further exploration in clinical settings, potentially leading to novel cancer therapies.

Case Studies

Several case studies have documented the applications of pyridazinones in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that a derivative of this compound significantly reduced bacterial load in infected animal models compared to controls.
  • Clinical Trials for Pain Relief : Early-phase clinical trials are underway to evaluate the efficacy of pyridazinone-based compounds in managing chronic pain conditions.
  • Cancer Research Initiatives : Ongoing research is assessing the effectiveness of this compound against specific cancer types, focusing on mechanisms of action and resistance profiles.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural Analogues with Morpholino Groups

  • Emorfazone (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone): Emorfazone has a morpholino group at position 5 and an ethoxy group at position 4. The target compound’s morpholinoethyl chain at position 2 and m-hydroxyphenyl at position 6 suggest distinct binding interactions. Emorfazone’s activity is attributed to cyclooxygenase inhibition, but the target compound’s substituents may favor alternative pathways, such as SIRT2 modulation or antioxidant effects .
  • 6-Ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone: Positional isomerism significantly impacts activity. In studies, 6-ethoxy derivatives (position 6) showed stronger analgesic activity than 4-ethoxy isomers (e.g., emorfazone). The target’s m-hydroxyphenyl group at position 6 could mimic or surpass ethoxy’s efficacy by enhancing receptor affinity .

Piperazinyl Pyridazinones

  • 6-[4-(3-Chlorophenyl)piperazine]-3(2H)-pyridazinone-2-acetyl-2-benzal hydrazone: Piperazine-substituted derivatives exhibit potent analgesic and anti-inflammatory activity, outperforming aspirin in rodent models.

Antiplatelet Pyridazinones

  • MCI-154 (6-[4-(4'-pyridylaminobenzene)]-4,5-dihydro-3(2H)-pyridazinone): MCI-154 combines cardiotonic and antiplatelet effects. The target compound’s m-hydroxyphenyl group at position 6 could enhance antiplatelet activity through steric or electronic effects, though direct evidence is lacking. Structural analogs with chloroacetamido substituents (e.g., compound 97a, IC₅₀ = 0.03 μM) suggest that electron-withdrawing groups at position 6 improve activity .

SAR Insights

  • Position 2 Substitutions: Elongated alkyl chains at position 2 (e.g., propyl vs. ethyl) reduce SIRT2 inhibition .
  • Position 6 Substitutions : Alkoxy groups (e.g., ethoxy) at position 6 enhance analgesic activity, but hydroxylphenyl groups may improve solubility and receptor binding. Meta-substitution avoids steric clashes observed in ortho/para configurations .

Preparation Methods

Cyclization of Hydrazine with Keto Acids or Diketones

The key intermediate, 6-hydroxy-2-phenylpyridazin-3(2H)-one , is typically synthesized by cyclization of phenylhydrazine derivatives with keto acids or diketones under acidic or neutral conditions.

  • For example, phenylhydrazine hydrochloride reacts with maleic anhydride or ethyl acetoacetate derivatives to form the pyridazinone ring in a one-step cyclization process.
  • Alternatively, 2-hydroxy-4-oxo-4-(2-hydroxyphenyl)butyric acid can be treated with hydrazine hydrate in aqueous media at pH 7.0 with controlled addition of ammonia and acetic acid, followed by steam heating for 2 hours to yield the pyridazinone core with an 85% yield.

Base Hydrolysis and Acidic Conversion

  • Methyl esters of intermediate compounds can be hydrolyzed under basic conditions to carboxylic acids, which are then converted to chloropyridazine intermediates.
  • These chloropyridazines are subsequently converted to pyridazinones under acidic conditions, a method well-documented in the literature.

Alkylation at the 2-Position with 2-(Morpholinoethyl) Group

The 2-position alkylation is achieved by nucleophilic substitution reactions using haloalkyl derivatives and morpholine or morpholinoethyl reagents.

  • A common procedure involves reacting the 6-hydroxy-2-phenylpyridazin-3(2H)-one intermediate with 1-(2-chloroethyl)morpholine under basic conditions (e.g., potassium carbonate) in a polar aprotic solvent such as acetonitrile.
  • The reaction is typically refluxed for 6–8 hours with catalytic potassium iodide to facilitate halide displacement.
  • After reaction completion, the product is isolated by extraction and purified by chromatography, yielding the 2-(2-morpholinoethyl) substituted pyridazinone in high yield (around 80%).

Incorporation of the 4-Phenyl Substituent

The 4-phenyl group is generally introduced during the initial cyclization step by using phenyl-substituted hydrazine or keto acid derivatives.

  • For example, phenylhydrazine hydrochloride is used as a starting material to ensure the phenyl group is incorporated at the 4-position of the pyridazinone ring during ring closure.

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization to pyridazinone Phenylhydrazine hydrochloride + maleic anhydride, reflux ~80-85 One-step cyclization, key intermediate
Hydroxyphenyl substitution Bromination + condensation with pyridazine intermediate, K t-BuO, DMAc, Jones oxidation 70-80 Regioselective substitution at 6-position
Alkylation at 2-position 1-(2-chloroethyl)morpholine, K2CO3, KI, acetonitrile, reflux 6-8 h ~80 Nucleophilic substitution, high yield
Purification Extraction, drying, chromatography - Ensures high purity for biological testing

Research Findings and Optimization Notes

  • The use of potassium tert-butoxide in polar aprotic solvents facilitates efficient condensation reactions for hydroxyphenyl substitution.
  • Maintaining neutral to slightly acidic pH during hydrazine cyclization prevents side reactions and improves yield.
  • Catalytic amounts of potassium iodide enhance halide displacement in alkylation steps, improving reaction rates and yields.
  • Purification by chromatography with 10% methanol in chloroform is effective for isolating the final product with high purity.
  • The synthetic routes are adaptable for scale-up with optimization of solvent volumes, reaction times, and temperature control to maximize yield and minimize impurities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(m-hydroxyphenyl)-substituted pyridazinones, and how does the morpholinoethyl group influence reaction efficiency?

  • Methodological Answer : The synthesis of 6-aryl-3(2H)-pyridazinones typically involves condensation of glyoxylic acid with acetophenone derivatives followed by hydrazine hydrate to form the pyridazinone core . For morpholinoethyl substitution, alkylation using ethyl bromoacetate/propionate in acetone with K₂CO₃ under reflux is effective . Microwave-assisted regioselective amination (as seen in related pyridazine syntheses) may improve yield and selectivity for the morpholino group . The electron-donating nature of the morpholinoethyl substituent can stabilize intermediates, reducing side reactions during alkylation .

Q. What pharmacological activities are associated with morpholino-substituted pyridazinones, and what assays are used to evaluate them?

  • Methodological Answer : Morpholino-pyridazinones exhibit analgesic and anti-inflammatory activities, evaluated via the p-benzoquinone-induced writhing test (analgesia) and carrageenan-induced rat paw edema (anti-inflammation) . For example, emorfazone (a 5-morpholino-pyridazinone NSAID) showed superior activity to phenylbutazone in these assays . Bioactivity is linked to substituent positioning: the m-hydroxyphenyl group at position 6 enhances hydrogen bonding with cyclooxygenase (COX) enzymes, while the morpholinoethyl group at position 2 improves solubility and bioavailability .

Advanced Research Questions

Q. How do structural modifications at positions 2 and 6 impact the compound’s binding affinity to COX-2, and what computational tools validate these interactions?

  • Methodological Answer : Molecular docking (using AutoDock Vina) and MD simulations reveal that the m-hydroxyphenyl group at position 6 forms hydrogen bonds with COX-2’s Tyr355 and Ser530 residues, mimicking aspirin’s mechanism . Replacing the morpholinoethyl group at position 2 with smaller substituents (e.g., methyl) reduces steric compatibility with the hydrophobic pocket near Leu352, decreasing IC₅₀ values . QSAR models further correlate logP values of substituents with anti-inflammatory potency .

Q. What spectroscopic and crystallographic techniques are critical for characterizing pyridazinone derivatives, and how do they resolve structural ambiguities?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinguishes between regioisomers by analyzing coupling patterns of pyridazinone protons (e.g., δ 6.8–7.2 ppm for H-5 in 6-aryl derivatives) .
  • X-ray crystallography : Resolves tautomerism in the pyridazinone ring (e.g., enol-keto forms) and confirms substituent orientation. For example, crystal structures of 4-benzyl-6-phenyl-dihydropyridazinones show intramolecular H-bonding between N-H and carbonyl groups .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O contacts) influencing packing efficiency and stability .

Q. How can contradictory data on cardiotonic vs. antiplatelet activities of pyridazinones be reconciled, and what experimental designs address this?

  • Methodological Answer : Contradictions arise from differential targeting of phosphodiesterase III (PDE3, cardiotonic) vs. thromboxane A₂ (TXA2, antiplatelet) pathways. To isolate mechanisms:

  • Use PDE3-specific inhibitors (e.g., milrinone) in Langendorff heart preparations to assess inotropic effects .
  • Apply TXA2 synthase inhibitors in platelet aggregation assays (e.g., arachidonic acid-induced) .
  • Structure-activity studies show 4-phenyl substitution enhances PDE3 affinity, while 6-(m-hydroxyphenyl) favors TXA2 inhibition .

Q. What strategies mitigate gastric irritation in pyridazinone-based NSAIDs without compromising bioactivity?

  • Methodological Answer :

  • Prodrug design : Esterification of the m-hydroxyphenyl group (e.g., acetyl or propionyl derivatives) reduces direct mucosal irritation .
  • Cytoprotective co-administration : Co-formulating with prostaglandin analogs (e.g., misoprostol) preserves gastric mucosa integrity .
  • Selective COX-2 targeting : Introducing sulfonamide groups at position 5 lowers COX-1 inhibition, as seen in emorfazone derivatives .

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